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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Wirkungen von lipophilen und

hydrophilen Statinen auf die Blut-Hirn-Schranke (BHS), gestützt auf experimentelle Daten. Er

beleuchtet Unterschiede in der Permeabilität, die Auswirkungen auf die Integrität der Schranke

und die zugrunde liegenden molekularen Mechanismen.

Einleitung
Statine, Inhibitoren der HMG-CoA-Reduktase, sind primär für ihre cholesterinsenkende

Wirkung bekannt. Sie werden basierend auf ihrer Löslichkeit in lipophile (fettlösliche) und

hydrophile (wasserlösliche) Substanzen unterteilt. Diese Eigenschaft beeinflusst maßgeblich

ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden, eine hochselektive Barriere, die das

zentrale Nervensystem (ZNS) schützt.[1][2] Das Verständnis der unterschiedlichen

Interaktionen von Statinen mit der BHS ist für die Neurologie und die Entwicklung von ZNS-

gängigen Medikamenten von entscheidender Bedeutung.

Lipophile Statine: Simvastatin, Lovastatin, Atorvastatin, Fluvastatin, Pitavastatin[2] Hydrophile

Statine: Pravastatin, Rosuvastatin[2]

Penetration der Blut-Hirn-Schranke
Die Lipophilie eines Statins ist der entscheidende Faktor für seine Fähigkeit, die aus

Endothelzellen gebildete BHS passiv zu durchdringen.[1][3] Lipophile Statine können die
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Lipidmembranen der Endothelzellen leichter überwinden, was zu einer signifikant höheren

Konzentration im Gehirn führt. Hydrophile Statine hingegen benötigen für den Transport aktive

Carrier-vermittelte Prozesse und ihre Passage ist stark eingeschränkt.[1][3]

Quantitative Daten zur BHS-Permeabilität
Die folgenden Tabellen fassen experimentelle Daten zur Permeabilität verschiedener Statine
durch die BHS zusammen.

Tabelle 1: In-vivo- und In-vitro-BHS-Permeabilitätskoeffizienten von Statinen

Statin Typ

BHS-
Permeabilit
ätskoeffizie
nt (10⁻⁴
cm/s)

Messmetho
de

Spezies Quelle

Lovastatin Lipophil Hoch

In-vivo-
Hirnperfusi
on & In-
vitro-
Zellkultur

Ratte, Rind [4]

Simvastatin Lipophil Hoch

In-vivo-

Hirnperfusion

& In-vitro-

Zellkultur

Ratte, Rind [4]

| Pravastatin | Hydrophil | Niedrig (vergleichbar mit Sucrose) | In-vivo-Hirnperfusion & In-vitro-

Zellkultur | Ratte, Rind |[4] |

Tabelle 2: Hirn-zu-Plasma-Konzentrationsverhältnisse von Statinen
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Statin Typ
Hirn-zu-
Plasma-
Verhältnis

Spezies
Anmerkung
en

Quelle

Simvastatin Lipophil

Höher als
Lovastatin
&
Pravastatin

Maus

Maximale
Konzentrati
on nach 1-6
h erreicht

[3][5]

Lovastatin Lipophil
Niedriger als

Simvastatin
Maus [3][5]

| Pravastatin | Hydrophil | Sehr niedrig | Maus | Kaum im Gehirn nachweisbar |[5] |

Blutkreislauf Blut-Hirn-Schranke (Endothelzelle)
Gehirn (ZNS)

Lipophiles Statin Tight Junctions
Hohe Konzentration

Passive Diffusion

Hydrophiles Statin Aktiver
Transporter

Transport

Niedrige Konzentration

Limitierte
Passage

Click to download full resolution via product page

Abbildung 1: Transportwege lipophiler vs. hydrophiler Statine durch die BHS.

Wirkung auf die Integrität der Blut-Hirn-Schranke
Statine können die Integrität der BHS auf komplexe Weise beeinflussen. Die Wirkung hängt

von der Art des Statins und dem physiologischen Zustand ab. Insbesondere lipophile Statine
zeigen in verschiedenen experimentellen Modellen eine schützende Wirkung auf die BHS,

indem sie die Expression von Tight-Junction-Proteinen erhöhen und die Permeabilität

verringern.

Einfluss auf Tight-Junction-Proteine
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Tight Junctions (TJs) sind Proteinkomplexe, die den parazellulären Spalt zwischen den

Endothelzellen der BHS abdichten und für deren geringe Permeabilität entscheidend sind.[6][7]

[8][9] Zu den Schlüsselproteinen gehören Claudine (insbesondere Claudin-5), Occludin und

Zonula occludens (ZO-1).

Tabelle 3: Vergleich der Wirkung von Statinen auf Tight-Junction-Proteine
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Statin Typ
Claudin-
5

Occludi
n

ZO-1
Experim
entelles
Modell

Ergebni
s

Quelle

Simvast

atin
Lipophil ↑ Erhöht

Keine
Änderu
ng

Keine
Änderu
ng

Humane
Lungen
arterien-
Endothe
lzellen

Erhöhte
Barriere
funktion
(größen
selektiv)

[10]

Simvasta

tin
Lipophil n.a. ↑ Erhöht n.a.

Rattenm

odell

(ischämis

cher

Schlagan

fall)

Reduziert

e BHS-

Leckage

[11]

Simvasta

tin
Lipophil n.a.

Keine

Änderun

g

Keine

Änderun

g

Kaninche

nmodell

(Hyperch

olesterin

ämie)

Blockiert

e BHS-

Leckage

(unabhän

gig von

TJ-

Expressi

on)

[12]

Simvasta

tin
Lipophil n.a. n.a. ↑ Erhöht

Mausmo

dell

(Parkinso

n)

Kehrte

Beeinträc

htigung

von ZO-1

um

[11]

Atorvasta

tin
Lipophil n.a. ↑ Erhöht n.a.

Rattenm

odell

(intrazere

brale

Blutung)

Besserer

Erhalt

der BHS-

Funktion

[13]
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| Pravastatin | Hydrophil | n.a. | Fragmentierung | n.a. | Meerschweinchenmodell (zerebrale

Ischämie) | Neuroprotektion nur bei bereits gestörter BHS |[14] |

↑: Erhöhte Expression; n.a.: nicht analysiert

Molekulare Mechanismen: Der Rho/ROCK-
Signalweg
Ein zentraler Mechanismus, über den Statine die BHS-Integrität fördern, ist die Hemmung des

Rho/ROCK-Signalwegs.[12][15] Statine blockieren die HMG-CoA-Reduktase und reduzieren

dadurch die Synthese von Isoprenoid-Intermediaten wie Geranylgeranylpyrophosphat (GGPP).

[16] GGPP ist für die Aktivierung kleiner GTPasen wie RhoA unerlässlich.

Die Inaktivierung von RhoA verhindert dessen Interaktion mit dem nachgeschalteten Effektor,

der Rho-assoziierten Kinase (ROCK). Eine reduzierte ROCK-Aktivität führt zu einer geringeren

Phosphorylierung von Proteinen, die den Aktin-Zytoskelett-Umbau steuern. Dies stabilisiert das

Zytoskelett, stärkt die Zell-Zell-Adhäsion und fördert die korrekte Lokalisation und Funktion von

Tight-Junction-Proteinen, was letztendlich die BHS abdichtet.[12][15][17]
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Abbildung 2: Statin-vermittelte Hemmung des Rho/ROCK-Signalwegs zur Stärkung der BHS.
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Experimentelle Protokolle
In-vitro-Permeabilitätsassay mittels Transwell-System
Dieses Protokoll beschreibt die Messung der BHS-Permeabilität in einem etablierten In-vitro-

Modell.[4][18][19][20]

Zellkultur:

Beschichten Sie die poröse Membran von Transwell-Inserts (z.B. Polycarbonat, 0,4 µm

Porengröße) mit einer extrazellulären Matrix (z.B. Matrigel oder Kollagen/Fibronectin).[18]

Säen Sie humane oder murine Hirn-Mikrovaskuläre Endothelzellen (BMECs) auf der

apikalen (oberen) Seite des Inserts in hoher Dichte aus.

Optional können zur besseren Nachbildung der BHS Astrozyten und Perizyten auf der

basolateralen (unteren) Seite des Inserts oder am Boden der Kulturplatte co-kultiviert

werden.[19]

Kultivieren Sie die Zellen, bis ein konfluenter Monolayer entsteht (typischerweise 3-5

Tage).

Messung der transendothelialen elektrischen Resistenz (TEER):

Messen Sie den TEER täglich mit einem EVOM-Voltohmmeter, um die Ausbildung und

Integrität der Barriere zu überwachen.[14][18]

Ein hoher und stabiler TEER-Wert (oft >150 Ω x cm²) zeigt eine dichte Barriere an.[20]

Permeabilitäts-Experiment:

Behandeln Sie die BMEC-Monolayer mit dem zu testenden Statin (lipophil oder hydrophil)

oder einem Vehikel-Kontrollmedium für einen definierten Zeitraum (z.B. 24 Stunden).

Fügen Sie dem apikalen Kompartiment einen fluoreszierenden Tracer (z.B. Natrium-

Fluorescein (kleines Molekül) oder FITC-Dextran (großes Molekül)) in bekannter

Konzentration hinzu.
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Sammeln Sie zu verschiedenen Zeitpunkten (z.B. 30, 60, 90, 120 Minuten) Proben aus

dem basolateralen (unteren) Kompartiment.

Messen Sie die Fluoreszenzintensität der Proben mit einem Plattenlesegerät.

Datenanalyse:

Erstellen Sie eine Kalibrierungskurve, um die Fluoreszenzintensität in Konzentration

umzurechnen.

Berechnen Sie den scheinbaren Permeabilitätskoeffizienten (Papp) mit der Formel: Papp

= (dQ/dt) / (A * C₀), wobei dQ/dt die Transportrate des Tracers, A die Oberfläche der

Membran und C₀ die Anfangskonzentration im apikalen Kompartiment ist.
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Workflow: In-vitro-BHS-Permeabilitätsassay
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Abbildung 3: Workflow für einen In-vitro-Permeabilitätsassay mittels Transwell-System.
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In-vivo-Permeabilitätsassay mittels Evans Blue
Dieses Protokoll beschreibt die Quantifizierung der BHS-Permeabilität in Tiermodellen. Evans

Blue bindet an Serumalbumin und kann eine intakte BHS nicht passieren.[8][9]

Vorbereitung und Injektion:

Verabreichen Sie den Versuchstieren (z.B. Mäuse, Ratten) das zu testende Statin oder

eine Kontrollsubstanz über den gewünschten Zeitraum.

Bereiten Sie eine sterile 2%ige Evans-Blue-Lösung in physiologischer Kochsalzlösung vor.

Injizieren Sie die Evans-Blue-Lösung langsam intravenös (z.B. über die Schwanzvene) in

einer Dosis von 4 ml/kg.

Zirkulation und Perfusion:

Lassen Sie den Farbstoff für einen definierten Zeitraum (z.B. 30-60 Minuten) im

Blutkreislauf zirkulieren.[8]

Anästhesieren Sie das Tier tief und führen Sie eine transkardiale Perfusion mit eiskalter

physiologischer Kochsalzlösung durch, um den Farbstoff aus den Blutgefäßen zu

entfernen, bis die aus dem rechten Vorhof austretende Flüssigkeit klar ist.[9]

Gewebeentnahme und Extraktion:

Entnehmen Sie das Gehirn und wiegen Sie es.

Homogenisieren Sie das Gehirngewebe in einem geeigneten Lösungsmittel (z.B.

Formamid oder Trichloressigsäure).[9]

Inkubieren Sie das Homogenat (z.B. bei 60°C für 24-48 Stunden), um den Farbstoff aus

dem Gewebe zu extrahieren.

Zentrifugieren Sie das Homogenat, um Gewebetrümmer zu entfernen, und sammeln Sie

den Überstand.

Quantifizierung:
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Messen Sie die Absorption des Überstands bei einer Wellenlänge von ca. 620 nm mit

einem Spektrophotometer.

Erstellen Sie eine Standardkurve mit bekannten Konzentrationen von Evans Blue, um die

Farbstoffmenge im Hirngewebe zu quantifizieren (ausgedrückt als µg Farbstoff pro g

Gewebe).

Zusammenfassung und Ausblick
Die Lipophilie ist ein entscheidendes Merkmal, das die pharmakologischen Wirkungen von

Statinen auf das ZNS bestimmt.

Lipophile Statine (z.B. Simvastatin) durchdringen die BHS in signifikant höherem Maße als

hydrophile Statine. Experimentelle Daten deuten darauf hin, dass sie die BHS-Integrität

durch die Hochregulierung von Tight-Junction-Proteinen und die Hemmung des Rho/ROCK-

Signalwegs stärken können.[10][11][13] Diese Eigenschaften machen sie zu interessanten

Kandidaten für die Untersuchung neuroprotektiver Effekte bei ZNS-Erkrankungen.

Hydrophile Statine (z.B. Pravastatin) zeigen eine sehr geringe BHS-Penetration.[4][5] Ihre

Wirkung im ZNS ist daher unter physiologischen Bedingungen begrenzt. Sie könnten jedoch

bei Erkrankungen, die mit einer bereits gestörten BHS einhergehen, neuroprotektive Effekte

entfalten.[14]

Die Wahl des Statins in der Forschung und potenziellen klinischen Anwendung für

neurologische Indikationen sollte dessen Fähigkeit zur Passage der BHS berücksichtigen.

Zukünftige Studien sind erforderlich, um die dosisabhängigen und langfristigen Auswirkungen

verschiedener Statine auf die komplexe Regulation der Blut-Hirn-Schranke vollständig

aufzuklären.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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